molecular formula C15H22BNO3 B2984406 N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide CAS No. 397843-97-9

N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide

Cat. No.: B2984406
CAS No.: 397843-97-9
M. Wt: 275.16
InChI Key: ZNGMWIOQGSQJFB-UHFFFAOYSA-N
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Description

“N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide” is a chemical compound with the molecular formula C14H22BNO2 . It is a white to off-white powder or crystals . The compound is stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-7-6-8-11(12)10-16-5/h6-9,16H,10H2,1-5H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.15 . It is a white to off-white powder or crystals . The compound is stored in a dry room at normal temperature .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Heterocyclic Derivative Syntheses : A study explored the catalytic oxidative carbonylation conditions to synthesize various heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, starting from 4-yn-1-ones. This research showcases the compound's utility in creating structurally diverse molecules under specified conditions (Bacchi et al., 2005).

Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives : Research demonstrated the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, highlighting their potential inhibitory activity against serine proteases including thrombin. This underscores the compound's role in developing inhibitors with medical applications (Spencer et al., 2002).

Biological Applications

Herbicidal Activity : A significant study synthesized N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides and tested their herbicidal activity against crabgrass and barnyard grass. The results indicated moderate to excellent herbicidal activities, positioning this compound as a precursor in developing new herbicides (杨子辉 et al., 2017).

Antimicrobial Activities : Research into N-[5-(4-(alkyl/aryl)-3-nitro-phenyl)-[1,3,4-thiadiazol-2-yl]-2,2-dimethyl-propionamide 4 (a-l) and 6-(4-Methoxy-phenyl)-2-(4-alkyl/aryl)-3-nitro-phenyl)-Imidazo [2,1-b] [1,3,4] thiadiazole 6 (a-l) derivatives revealed their significant antibacterial and antifungal activities. This indicates the potential of the compound in contributing to new antimicrobial agents development (Chandrakantha et al., 2014).

Safety and Hazards

The compound has been classified with the hazard statement H413, indicating that it may cause long-term adverse effects in the aquatic environment . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-6-13(18)17-12-10-8-7-9-11(12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGMWIOQGSQJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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